4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine
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Overview
Description
“4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine” is a chemical compound with the CAS Number: 2241142-43-6 . It has a molecular weight of 356.26 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BrNO3/c17-13-3-4-14-15 (2-1-8-20-16 (14)12-13)21-11-7-18-5-9-19-10-6-18/h3-4,12,15H,1-2,5-11H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.26 . It’s stored at room temperature and is in the form of an oil . More specific physical and chemical properties might be available in specialized chemical literature or databases.Scientific Research Applications
Binding Affinity and Dopamine Receptor Interaction
Compounds structurally similar to 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine have been studied for their affinity to dopamine receptors. Derivatives of tetrahydro-1H-[1]benzoxepino[2,3,4-ij]isoquinolines, a structurally related compound, show low affinity to D(1) receptors and interact with D(2) receptors, suggesting potential implications in neurological research and drug development. The interaction with dopamine receptors indicates the potential of these compounds in studying neurological pathways and developing treatments for related disorders (Claudi et al., 2000).
Synthetic Methodology and Chemical Reactivity
Studies have explored the synthetic pathways involving morpholine derivatives, indicating the chemical versatility and potential applications of compounds like 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine in medicinal chemistry. Reactions involving thioamides and bromoacetate, leading to the synthesis of 4-Morpholinocoumarin and cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, demonstrate the compound’s reactivity and utility in synthesizing various bioactive molecules (Jagodziński et al., 2000).
Antiinflammatory Potential
Enamine derivatives of 1,2,3,4-Tetrahydro-7,8-dimethoxy-1-p-tosyl-1-benzazepin-5-one, structurally related to 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine, have demonstrated significant antiinflammatory activity, suggesting the potential of this compound in anti-inflammatory drug development (Nagarapu & Rao, 2002).
Bioactivities Against Pro-inflammatory Enzymes
Compounds related to benzoxepins, a core structure in 4-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine, have shown bioactivities against inducible pro-inflammatory cyclooxygenase and lipoxygenase, indicating potential anti-inflammatory and antioxidative applications (Chakraborty & Raola, 2019).
Safety and Hazards
properties
IUPAC Name |
4-[2-[(8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c17-13-3-4-14-15(2-1-8-20-16(14)12-13)21-11-7-18-5-9-19-10-6-18/h3-4,12,15H,1-2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAVOHCGNNOWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=C(C=C2)Br)OC1)OCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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